molecular formula C19H22N2O2S2 B2758300 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-43-7

4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2758300
CAS No.: 893790-43-7
M. Wt: 374.52
InChI Key: PUTXZHQUIYPVTB-UHFFFAOYSA-N
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Description

4-Butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound characterized by a benzo[e][1,2,4]thiadiazine 1,1-dioxide core. This structure features a fused benzene ring with a 1,2,4-thiadiazine ring system, where sulfur and nitrogen atoms are positioned at key junctions. The compound is substituted at the 4-position with a butyl chain and at the 3-position with a (4-methylbenzyl)thio group. These substituents influence its physicochemical properties and biological interactions, making it a candidate for pharmacological studies, particularly in neuromodulation and oncology .

Properties

IUPAC Name

4-butyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-4-13-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTXZHQUIYPVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired thiadiazine derivatives with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazine derivatives, including 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound effectively inhibits the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cancer progression has been highlighted in recent publications.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study:
A study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its structural similarity to known antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes that play crucial roles in various biological processes. For example, it may act as an inhibitor of carbonic anhydrases, which are involved in pH regulation and bicarbonate transport.

Mechanism of Action:
The interaction with carbonic anhydrases leads to the disruption of normal physiological processes, which can be leveraged for therapeutic benefits in conditions like glaucoma and edema.

Receptor Binding

Research has explored the binding affinity of this compound to various receptors involved in neurotransmission and inflammation. Its ability to modulate receptor activity could have implications for treating neurological disorders.

Material Science

In addition to its biological applications, this compound is being studied for its potential use in developing new materials with unique chemical properties. Its stability and reactivity make it suitable for applications in coatings and polymers.

Example:
The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The benzo[e] core generally offers higher metabolic stability than thieno or pyrido analogues but may reduce solubility due to increased hydrophobicity.
  • Bulky 4-substituents (butyl, cyclopropyl) improve receptor binding but may hinder oral bioavailability .

Biological Activity

4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 893790-43-7) is a heterocyclic compound belonging to the class of 1,2,4-thiadiazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this compound based on various research findings and case studies.

The compound features a unique thiadiazine ring structure that contributes to its biological activities. The presence of sulfur in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or proteins involved in critical cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with a thiadiazine moiety exhibit significant antimicrobial properties. For example:

  • In vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of thiadiazole exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32High
Escherichia coli64Moderate

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro tests on U937 cells revealed that the compound exhibited antiproliferative activity comparable to established chemotherapeutic agents .
Cell Line IC50 (µM) Comparison
U93716.23Etoposide (17.94)

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazine derivatives have been documented:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Study on Antimicrobial Efficacy

A systematic review highlighted the antibacterial properties of various thiadiazole derivatives, including the target compound. The study reported substantial inhibition against pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Evaluation of Anticancer Properties

Research focused on the synthesis and evaluation of new thiadiazine derivatives demonstrated that modifications to the thiadiazine ring could enhance anticancer activity. This study provided insights into structure-activity relationships that could guide future drug development efforts .

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